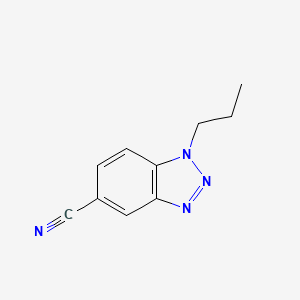
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid
Vue d'ensemble
Description
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been reported in the literature . This method involves a radical approach and can be paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions, most notably the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling .Applications De Recherche Scientifique
Cross-Coupling Reactions
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid is likely used in Suzuki-Miyaura cross-coupling reactions , which are a type of chemical reaction used to form carbon-carbon bonds. This process is widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Catalysis
Boronic acids are known to play a role in catalysis, particularly in transition metal-catalyzed processes . They can act as ligands to stabilize transition states and intermediates, enhancing the reaction rates and selectivity .
Sensing Applications
The compound may be involved in sensing applications due to the ability of boronic acids to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction can be utilized in both homogeneous assays and heterogeneous detection systems .
Protective Groups in Carbohydrate Chemistry
In carbohydrate chemistry, boronic esters, which can be derived from boronic acids, serve as protective groups. They facilitate selective modifications of glycoside substrates, which is crucial for the synthesis of complex sugars .
Optoelectronics Materials
Borinic acids and their derivatives are used in the development of materials for optoelectronics due to their unique electronic properties. They can be incorporated into polymers or other materials to modify their electronic characteristics .
Medicinal Chemistry
Given the importance of boronic acids in medicinal chemistry, 5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid may be utilized in the design and synthesis of new drug candidates. Boronic acids often feature in inhibitors and other biologically active molecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-chloro-2-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2S/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKXBHQXGYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylsulfanyl)pyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



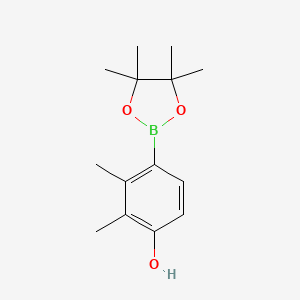
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)
![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)


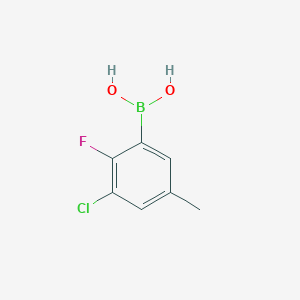

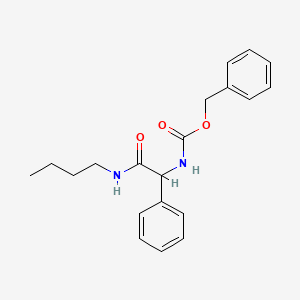
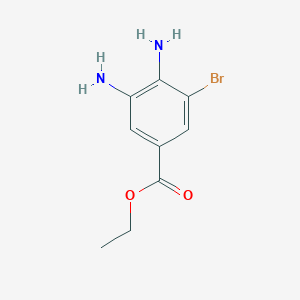
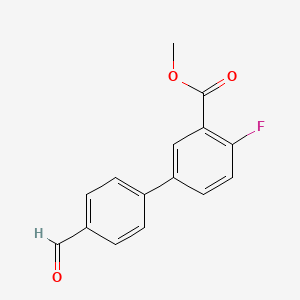

![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)

